9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 9-acetyl-3-methyl-
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Overview
Description
9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 9-acetyl-3-methyl- is a complex organic compound with a unique structure that includes fused benzene and diazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 9-acetyl-3-methyl- typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzene derivatives with imidazole and diazepine precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 9-acetyl-3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 9-acetyl-3-methyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 9-acetyl-3-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-9H-dibenzo[b,f]imidazo[1,2-d][1,4]diazepine
- 9H-dibenzo[c,f]imidazo[1,2-a]azepin-9-one
- 2H-dibenzo[b,f][1,3,5]triazino[1,2-d][1,4]thiazepine-2,4(3H)-dione
Uniqueness
9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 9-acetyl-3-methyl- is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62538-94-7 |
---|---|
Molecular Formula |
C18H15N3O |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
1-(3-methyl-2,5,13-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,7,9,11,14,16-octaen-13-yl)ethanone |
InChI |
InChI=1S/C18H15N3O/c1-12-11-19-18-14-7-3-4-8-15(14)21(13(2)22)17-10-6-5-9-16(17)20(12)18/h3-11H,1-2H3 |
InChI Key |
XKBLWQITPAYEGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2N1C3=CC=CC=C3N(C4=CC=CC=C42)C(=O)C |
Origin of Product |
United States |
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